(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide
Overview
Description
The compound belongs to a class of complex organic compounds characterized by intricate molecular structures and potentially interesting chemical and physical properties. Compounds of similar complexity are often studied in medicinal chemistry and organic synthesis for their unique interactions and behaviors.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step processes, often starting from simpler organic compounds. For example, the synthesis of similar compounds has been studied using reactions like the aza-Wittig reaction, cycloadditions, and ring transformations, as explored in various studies (Okawa et al., 1997; Back & Nakajima, 2000)(Okawa et al., 1997)(Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of such compounds is typically complex, featuring multiple rings and functional groups. X-ray crystallography is often employed to determine the precise structure of similar molecules (Bremner et al., 1988)(Bremner et al., 1988).
Chemical Reactions and Properties
Compounds with similar structures may exhibit diverse chemical reactivities, such as cyclization reactions and nucleophilic additions (Sokolov & Aksinenko, 2010)(Sokolov & Aksinenko, 2010). These reactions are crucial for further functionalization and derivatization of the molecule.
Scientific Research Applications
1. Pharmacological Research
- The compound (2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide is used in pharmacological research, particularly in studying opioid receptors. A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), is a κ-opioid receptor antagonist, showing potential in treating depression and addiction disorders (Grimwood et al., 2011).
2. Synthesis of Novel Organic Compounds
- The complex molecular structure of this compound opens avenues for synthesizing novel organic compounds. One example is the synthesis of methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a novel 2H-azirin-3-amine, which represents an innovative approach in organic synthesis and chemical engineering (Breitenmoser et al., 2001).
3. Antimicrobial Research
- Complex organic compounds like the one are also studied for their antimicrobial properties. For instance, substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have been assessed for their bactericidal activity against MRSA, showing potential as new bactericidal agents (Zadrazilova et al., 2015).
4. Developing New Amino Acids
- The complex molecular structure of such compounds also aids in the synthesis of unusual amino acids, contributing to advances in biochemistry and pharmaceuticals. An example is the synthesis of unusual amino acids like (2S,3R,4R,6E)-2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid, which can be used in various biochemical applications (Kirihata et al., 1995).
5. Diabetes Treatment Research
- Research in diabetes treatment has also benefited from these complex compounds. For example, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide is a potent DPP-4 inhibitor, showing promise as a treatment for type 2 diabetes (Edmondson et al., 2006).
properties
CAS RN |
139601-96-0 |
---|---|
Product Name |
(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide |
Molecular Formula |
C47H57N7O11 |
Molecular Weight |
896 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide |
InChI |
InChI=1S/C47H57N7O11/c1-29-26-47(54(27-29)44(62)31(3)49-42(60)30(2)48-4)41(59)35-19-16-24-53(35)45(63)34(28-65-46(47)64)51-43(61)33(25-32-17-12-11-13-18-32)50-38(57)20-14-9-7-5-6-8-10-15-21-39(58)52-40-36(55)22-23-37(40)56/h5-15,17-18,20-21,29-31,33-35,48,55H,16,19,22-28H2,1-4H3,(H,49,60)(H,50,57)(H,51,61)(H,52,58)/b6-5+,9-7+,10-8+,20-14+,21-15+/t29-,30+,31+,33+,34+,35+,47?/m1/s1 |
InChI Key |
ODKIYTBYJKALOK-BKZRIAMSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N2C1)C)C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC5=C(CCC5=O)O |
SMILES |
CC1CC2(C(=O)C3CCCN3C(=O)C(COC2=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O)N(C1)C(=O)C(C)NC(=O)C(C)NC |
Canonical SMILES |
CC1CC2(C(=O)C3CCCN3C(=O)C(COC2=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O)N(C1)C(=O)C(C)NC(=O)C(C)NC |
Appearance |
Yellow solid |
synonyms |
(4R)-N-[(2E,4E,6E,8E,10E)-12-[(2-Hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-1,12-dioxo-2,4,6,8,10-dodecapentaenyl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-4-methyl-L-proline (6→2)-lactone; _x000B_1H,5H,16H-Dipyrrolo[2,1-c:2’,1’-l][1,4,7,10,1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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